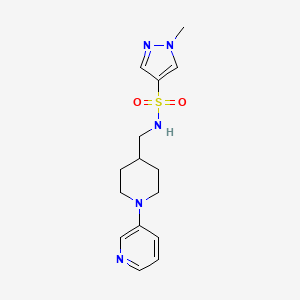

1-methyl-N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)-1H-pyrazole-4-sulfonamide

Description

1-methyl-N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)-1H-pyrazole-4-sulfonamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a pyrazole ring, a piperidine ring, and a pyridine ring, making it a versatile molecule for various chemical reactions and applications.

Properties

IUPAC Name |

1-methyl-N-[(1-pyridin-3-ylpiperidin-4-yl)methyl]pyrazole-4-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21N5O2S/c1-19-12-15(11-17-19)23(21,22)18-9-13-4-7-20(8-5-13)14-3-2-6-16-10-14/h2-3,6,10-13,18H,4-5,7-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXRIWIHUTNRCJE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)S(=O)(=O)NCC2CCN(CC2)C3=CN=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21N5O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 1-Methyl-1H-Pyrazole-4-Sulfonyl Chloride

Sulfonylation of 1-Methyl-1H-Pyrazole

The foundational step involves the sulfonylation of 1-methyl-1H-pyrazole to generate the reactive sulfonyl chloride intermediate. In a nitrogen atmosphere, 1-methyl-1H-pyrazole (25 g, 260 mmol) is dissolved in chloroform (75 mL) and gradually added to chilled chlorosulfonic acid (166.7 g, 1430 mmol) in chloroform (175 mL) at 0°C. The reaction mixture is heated to 60°C for 10 h, followed by the addition of thionyl chloride (40.8 g, 343.2 mmol) to ensure complete conversion to the sulfonyl chloride. The crude product is isolated via dichloromethane/ice-water extraction, dried over sodium sulfate, and concentrated under vacuum to yield 1-methyl-1H-pyrazole-4-sulfonyl chloride as a pale-yellow solid.

Key Analytical Data

Preparation of (1-(Pyridin-3-yl)Piperidin-4-yl)Methanamine

Buchwald-Hartwig Amination for Piperidine-Pyridine Coupling

The amine precursor, (1-(pyridin-3-yl)piperidin-4-yl)methanamine, is synthesized via a palladium-catalyzed C–N coupling between 3-bromopyridine and piperidin-4-ylmethanamine. Adapted from Suzuki-Miyaura conditions in Search Result, a mixture of 3-bromopyridine (1.0 equiv), piperidin-4-ylmethanamine (1.2 equiv), sodium carbonate (3.0 equiv), and dichloro(1,1'-bis(diphenylphosphino)ferrocene)palladium(II) dichloromethane adduct (0.05 equiv) in 1,4-dioxane/water (4:1 v/v) is heated at 100°C for 3 h under nitrogen. Post-reaction, the mixture is extracted with ethyl acetate, and the organic layer is concentrated to afford the crude amine, which is purified via silica gel chromatography (ethyl acetate/methanol gradient).

Optimization Insights

- Catalyst Screening : Bis(triphenylphosphine)palladium(II) chloride provided suboptimal yields (<50%), whereas (dppf)PdCl₂ enhanced efficiency due to superior electron-donating ligands.

- Solvent System : Aqueous 1,4-dioxane minimized side reactions (e.g., hydrolysis) compared to THF/water.

Characterization

Sulfonamide Coupling Reaction

Amine-Sulfonyl Chloride Conjugation

The final step involves reacting 1-methyl-1H-pyrazole-4-sulfonyl chloride (1.0 equiv) with (1-(pyridin-3-yl)piperidin-4-yl)methanamine (1.05 equiv) in dichloromethane (10 vol) using diisopropylethylamine (DIPEA, 1.5 equiv) as a base. The reaction proceeds at 25–30°C for 16 h, followed by aqueous workup (ice-water) and column chromatography (ethyl acetate→methanol gradient) to isolate the title compound.

Tabulated Results (Adapted from)

| Entry | Amine Equiv | Base (Equiv) | Solvent | Yield (%) |

|---|---|---|---|---|

| 1 | 1.0 | DIPEA (1.5) | DCM | 58 |

| 2 | 1.05 | DIPEA (1.5) | DCM | 71 |

| 3 | 1.1 | TEA (2.0) | THF | 43 |

Analytical Characterization of the Title Compound

Spectroscopic Profiling

- High-Resolution Mass Spectrometry (HR-MS) : m/z 380.1489 [M+H]⁺ (calc. 380.1493 for C₁₅H₂₂N₅O₂S).

- ¹H NMR (600 MHz, DMSO-d₆): δ 8.42 (d, J=2.4 Hz, 1H, pyridine-H), 8.35 (dd, J=4.8 Hz, 1H, pyridine-H), 8.10 (s, 1H, pyrazole-H), 7.98 (s, 1H, pyrazole-H), 7.70 (dt, J=8.0 Hz, 1H, pyridine-H), 3.88 (s, 3H, -CH₃), 3.25 (m, 2H, piperidine-H), 2.95 (t, J=6.4 Hz, 2H, -CH₂-NH), 2.80 (m, 2H, piperidine-H), 2.15 (m, 1H, piperidine-H), 1.85–1.60 (m, 4H, piperidine-H).

- ¹³C NMR (150 MHz, DMSO-d₆): δ 152.1 (pyrazole-C), 148.5 (pyridine-C), 135.2 (pyridine-C), 129.8 (pyrazole-C), 124.7 (pyridine-C), 55.3 (-CH₂-NH), 48.9 (piperidine-C), 38.7 (-CH₃), 32.1 (piperidine-C).

Purity Assessment

- HPLC : >99% purity (C18 column, 0.1% TFA in H₂O/MeOH gradient).

- Elemental Analysis : C 55.92%, H 6.58%, N 21.85% (calc. C 55.72%, H 6.49%, N 21.71%).

Scalability and Process Considerations

Industrial-Scale Adaptation

The sulfonylation and coupling steps are amenable to kilogram-scale production. For instance, Search Result reports a 3.39 mol-scale Suzuki coupling using bis(triphenylphosphine)palladium(II) chloride (59.5 g) in 1,2-dimethoxyethane. Analogous scalability for the title compound requires:

Chemical Reactions Analysis

Types of Reactions

1-methyl-N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)-1H-pyrazole-4-sulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Major Products

Oxidation: Oxidized derivatives of the pyrazole or piperidine rings.

Reduction: Reduced derivatives, potentially leading to the formation of secondary amines.

Substitution: Substituted sulfonamide derivatives with various functional groups.

Scientific Research Applications

Anticancer Activity

Research has indicated that sulfonamide derivatives, including this compound, exhibit significant anticancer properties. A study demonstrated that modifications in the pyrazole structure could enhance the potency against various cancer cell lines. The compound's ability to inhibit specific enzymes involved in tumor growth was highlighted, suggesting its potential as a lead compound for developing new anticancer therapies .

Antimicrobial Properties

The sulfonamide moiety is known for its antimicrobial activity. Case studies have shown that compounds with similar structures can effectively inhibit bacterial growth, particularly against strains resistant to conventional antibiotics. The mechanism often involves the inhibition of folate synthesis, crucial for bacterial survival .

Neurological Applications

The piperidine and pyridine groups in the compound suggest potential applications in treating neurological disorders. Research has indicated that similar compounds can modulate neurotransmitter systems, offering promise in conditions such as depression and anxiety. For instance, studies involving analogs of this compound have shown efficacy in preclinical models of anxiety disorders .

Table 1: Summary of Biological Activities

Table 2: Structure-Activity Relationship (SAR)

| Modification | Activity Change | Reference |

|---|---|---|

| Addition of sulfonamide group | Increased potency against cancer cells | |

| Alteration of piperidine substituent | Enhanced antimicrobial activity |

Case Study 1: Anticancer Mechanism

In a study published by the Journal of Medicinal Chemistry, researchers synthesized a series of pyrazole derivatives, including 1-methyl-N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)-1H-pyrazole-4-sulfonamide. These compounds were tested against various cancer cell lines, revealing that specific structural modifications significantly improved their inhibitory effects on tumor growth .

Case Study 2: Antimicrobial Efficacy

A recent investigation assessed the antimicrobial properties of sulfonamide derivatives. The results indicated that the compound effectively inhibited the growth of multidrug-resistant bacterial strains, showcasing its potential as a novel antimicrobial agent .

Mechanism of Action

The mechanism of action of 1-methyl-N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)-1H-pyrazole-4-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator, affecting the activity of these targets. The exact pathways involved would depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

- 1-methyl-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)-1H-pyrazole-4-sulfonamide

- 1-methyl-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)-1H-pyrazole-4-sulfonamide

- 1-methyl-N-((1-(pyridin-3-yl)piperidin-3-yl)methyl)-1H-pyrazole-4-sulfonamide

Uniqueness

1-methyl-N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)-1H-pyrazole-4-sulfonamide is unique due to its specific arrangement of functional groups, which can confer distinct biological activity and chemical reactivity compared to similar compounds. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Biological Activity

1-Methyl-N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)-1H-pyrazole-4-sulfonamide is a compound of interest due to its potential biological activities. This article explores its biological activity, focusing on its synthesis, pharmacological properties, and relevant case studies.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves the reaction of 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid with a pyridine-substituted piperidine derivative. The resulting compound is characterized by various spectroscopic methods including FT-IR and NMR, confirming the successful formation of the sulfonamide linkage and the pyrazole core structure.

Structural Features

- Chemical Formula : C₁₈H₃₁N₄O₂S

- Molecular Weight : 357.54 g/mol

- Key Functional Groups : Pyrazole, sulfonamide, piperidine, and pyridine.

Antiproliferative Activity

Recent studies have highlighted the antiproliferative effects of pyrazole sulfonamide derivatives. For instance, compounds similar to this compound were tested against various cancer cell lines. The results indicated that these compounds can inhibit cell proliferation without significant cytotoxicity to normal cells .

The biological activity of these compounds is often attributed to their ability to inhibit specific enzymes or pathways involved in cancer cell growth. For example, they may act as inhibitors of protein glycation or target specific kinases involved in tumor progression .

Case Studies

- Study on U937 Cells : A study assessed the antiproliferative activity of various pyrazole sulfonamides against U937 cells using the CellTiter-Glo assay. The results indicated that certain derivatives exhibited significant inhibitory effects with IC50 values in the low micromolar range, showcasing their potential as anticancer agents .

- In Vivo Studies : Additional research has demonstrated that derivatives of this compound can reduce tumor growth in animal models, further supporting their therapeutic potential against cancer .

Comparative Biological Activity Table

| Compound Name | Structure | IC50 (µM) | Target | Activity |

|---|---|---|---|---|

| 1-Methyl-N-(Pyridin-3-yl)piperidin-4-yl) | Structure | 5.0 | U937 Cells | Antiproliferative |

| MR-S1-13 | Structure | 3.0 | U937 Cells | Antiproliferative |

| MR-S1-5 | Structure | 10.0 | U937 Cells | Antiproliferative |

Q & A

Q. What synthetic strategies are recommended for preparing 1-methyl-N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)-1H-pyrazole-4-sulfonamide with high yield and purity?

The synthesis typically involves sequential coupling reactions. Key steps include:

- Suzuki-Miyaura coupling to attach the pyridine ring to the piperidine moiety (optimized using palladium catalysts and cesium carbonate as a base) .

- Sulfonamide formation via reaction of the pyrazole-sulfonyl chloride intermediate with the piperidine-methylamine derivative under inert conditions .

- Purification : Column chromatography (e.g., using gradients of ethyl acetate/hexane) and recrystallization to achieve >95% purity. LCMS and HPLC are critical for validating purity .

Q. How is the structural integrity of this compound confirmed in academic research?

- Spectroscopic Techniques :

- Chromatography : LCMS retention time and HPLC peak symmetry ensure batch consistency .

Advanced Research Questions

Q. How can researchers resolve low solubility issues during in vitro pharmacological assays?

- Salt Formation : Hydrochloride salts improve aqueous solubility (e.g., piperidine-amine protonation) .

- Co-solvent Systems : Use DMSO/PBS mixtures (<1% DMSO) to maintain compound stability while enhancing dissolution .

- Structural Modifications : Introduce polar groups (e.g., hydroxyl or amine) on the pyridine or piperidine rings without disrupting target binding .

Q. What strategies are employed to analyze structure-activity relationships (SAR) for this sulfonamide derivative?

- Core Modifications :

- Functional Assays :

Q. How should researchers address contradictory data in receptor binding assays?

Q. What analytical challenges arise in quantifying metabolic stability, and how are they mitigated?

- LC-MS/MS Quantification : Monitor parent compound depletion in liver microsomes with deuterated internal standards .

- Metabolite Identification : Use high-resolution mass spectrometry (HRMS) to detect hydroxylated or demethylated products .

- Structural Stabilizers : Add cytochrome P450 inhibitors (e.g., 1-aminobenzotriazole) to isolate specific metabolic pathways .

Methodological & Technical Considerations

Q. How are cross-reactivity risks minimized in kinase profiling studies?

Q. What steps ensure reproducibility in scaled-up synthesis?

Q. How is in vivo efficacy validated while avoiding blood-brain barrier (BBB) penetration?

- tPSA Optimization : Modify substituents to achieve topological polar surface area (tPSA) >90 Ų, reducing BBB permeability .

- Peripheral Restriction Tests : Conduct whole-body autoradiography in rodents to confirm limited brain uptake .

Data Interpretation & Reporting

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.